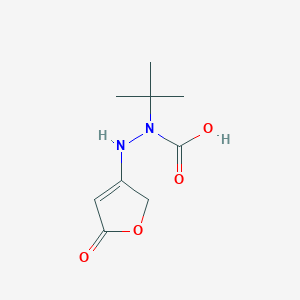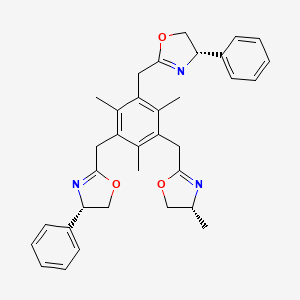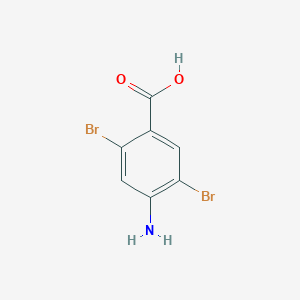
4-Amino-2,5-dibromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,5-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-dibromobenzoic acid typically involves the bromination of 4-aminobenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 5th positions of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The crude product is typically purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,5-dibromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro-2,5-dibromobenzoic acid.
Reduction: 2,5-Dibromobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-2,5-dibromobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,5-dibromobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the structure and function of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromobenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-3,5-dibromobenzoic acid: Similar structure but with bromine atoms at different positions, leading to different chemical properties.
4-Amino-2,3-dibromobenzoic acid: Another isomer with different bromine substitution pattern.
Uniqueness
4-Amino-2,5-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form specific interactions with biomolecules makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H5Br2NO2 |
|---|---|
Peso molecular |
294.93 g/mol |
Nombre IUPAC |
4-amino-2,5-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
Clave InChI |
FBUUGNPCSAPSHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)N)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)


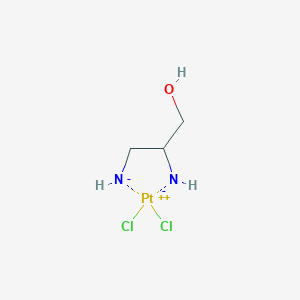
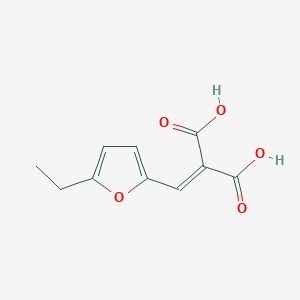
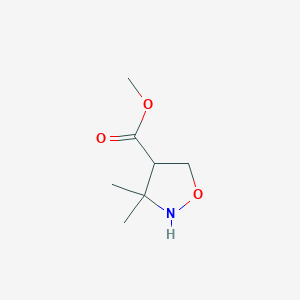
![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
